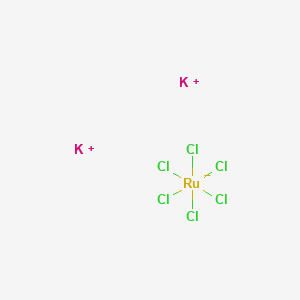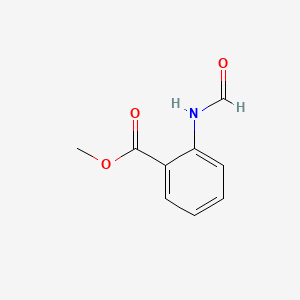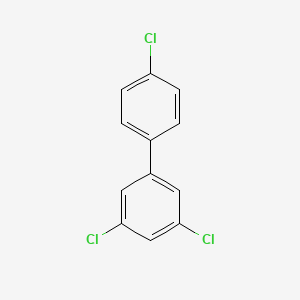
3,4',5-Trichlorobiphenyl
Übersicht
Beschreibung
3,4,5-Trichlorobiphenyl (3,4,5-TCB) is a synthetic chemical compound that has been used in industrial processes and commercial products since the 1950s. It is a chlorinated aromatic compound, meaning it contains three chlorine atoms attached to a single aromatic ring. It is highly stable and resistant to degradation, making it a useful chemical for industrial applications. However, due to its environmental persistence and potential toxicity, 3,4,5-TCB is now being regulated in many countries.
Wissenschaftliche Forschungsanwendungen
1. Hydrodechlorination and Reactivity Studies
Research indicates different reactivities of chlorobiphenyls under certain conditions. A study showed that while 3-chlorobiphenyl remained unchanged, 2,4,5- and 2,4′,5-trichlorobiphenyls were completely converted to hydroxy derivatives, highlighting their varying chemical behaviors in certain environments (Gorbunova et al., 2019).
2. Adsorption and Corrosion Inhibition
Some studies have focused on the adsorption properties of similar compounds for corrosion protection in metals. For instance, 4H-triazole derivatives showed significant inhibitory effects in protecting mild steel from corrosion in an acidic medium (Bentiss et al., 2007).
3. Theoretical Toxicity Assessment
Theoretical studies have been conducted to understand the toxicity of polychlorobiphenyls (PCBs), including trichlorobiphenyls. These studies use quantitative structure-toxicity relationship principles to estimate the degree of toxicity of PCBs, providing insights into the potential environmental and health impacts (Eddy, 2020).
4. Environmental Degradation Pathways
Research on the degradation of PCBs, including trichlorobiphenyls, has been crucial in understanding environmental remediation processes. Studies have explored pathways and products of PCB degradation using methods like the sodium dispersion method, contributing to knowledge about how these compounds break down in the environment (Noma et al., 2007).
5. Investigation of Molecular Structures
The structural analysis of polychlorinated biphenyls is another area of focus. Understanding the molecular structure of these compounds, such as 3,4',5-trichlorobiphenyl, provides crucial information for chemical and environmental research (Lehmler et al., 2002).
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBNFJJSJLZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865913 | |
| Record name | 3,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4',5-Trichlorobiphenyl | |
CAS RN |
38444-88-1 | |
| Record name | 3,4′,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P695727OP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



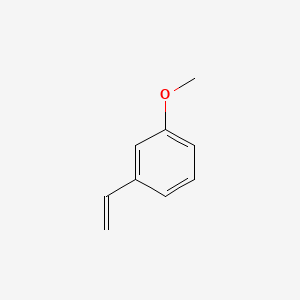
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)
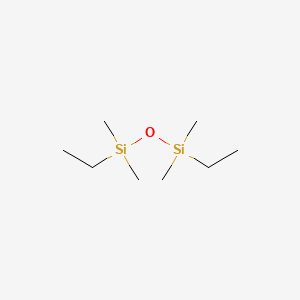
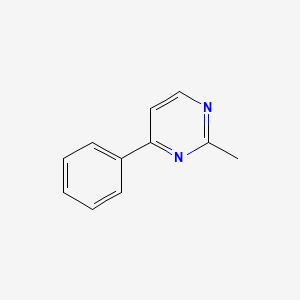
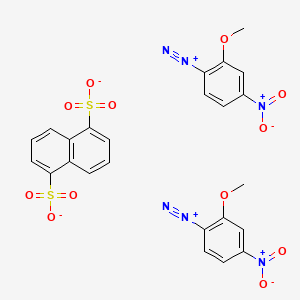
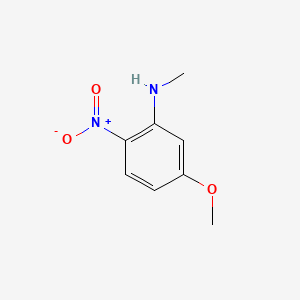
![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
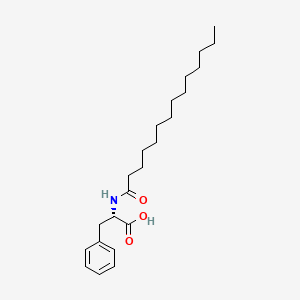
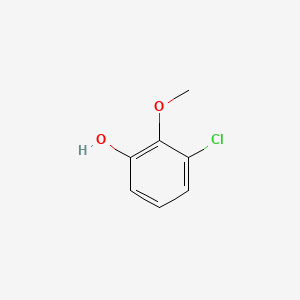
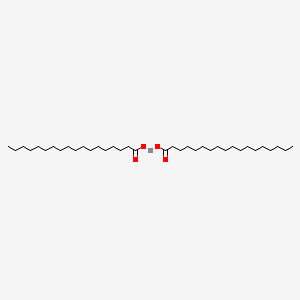
![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)
